An In-Depth Technical Guide to the Synthesis and Characterization of 2-(p-N,N-Dimethylaminophenyl)-1H-benzoimidazole
An In-Depth Technical Guide to the Synthesis and Characterization of 2-(p-N,N-Dimethylaminophenyl)-1H-benzoimidazole
Abstract
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of pharmacologically active compounds.[1][2][3][4][5] Derivatives of this heterocyclic system exhibit a vast spectrum of biological activities, including antiviral, anticancer, antifungal, and antihypertensive properties.[1][3][6][7][8] This guide provides a comprehensive technical overview of the synthesis, purification, and detailed characterization of a specific, highly fluorescent derivative: 2-(p-N,N-Dimethylaminophenyl)-1H-benzoimidazole. The strategic incorporation of the electron-donating p-N,N-dimethylamino group onto the 2-phenyl substituent not only influences its biological profile but also imparts significant photophysical properties, making it a molecule of interest for both drug development and materials science.[9][10][11][12] We will explore an efficient, modern synthetic protocol and delineate the analytical workflow required to unequivocally confirm the structure and purity of the target compound.
Strategic Synthesis: A Modern Approach
The most direct and widely adopted method for synthesizing 2-aryl-1H-benzimidazoles is the condensation of o-phenylenediamine with a corresponding aromatic aldehyde.[13][14][15][16] This reaction proceeds via the initial formation of a Schiff base intermediate, which subsequently undergoes an oxidative cyclization to yield the stable benzimidazole ring. While traditional methods often require harsh acidic conditions and prolonged heating, contemporary organic synthesis favors more efficient and environmentally benign protocols. Microwave-assisted synthesis, for instance, offers significant advantages, including drastically reduced reaction times, often higher yields, and cleaner reaction profiles.[14][17][18]
This guide details a highly efficient, one-pot, microwave-assisted condensation of o-phenylenediamine and p-N,N-dimethylaminobenzaldehyde. This approach leverages the benefits of microwave energy to accelerate the reaction, providing rapid access to the target compound.
Detailed Experimental Protocol
Reaction Scheme: o-Phenylenediamine + p-N,N-Dimethylaminobenzaldehyde → 2-(p-N,N-Dimethylaminophenyl)-1H-benzoimidazole
Materials & Reagents:
-
o-Phenylenediamine (99.5%)
-
p-N,N-Dimethylaminobenzaldehyde (99%)
-
Ethanol (Absolute)
-
Deionized Water
-
Monitored Microwave Synthesizer
Procedure:
-
Reactant Preparation: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine o-phenylenediamine (1.08 g, 10 mmol) and p-N,N-dimethylaminobenzaldehyde (1.49 g, 10 mmol).
-
Solvent Addition: Add 5 mL of absolute ethanol to the vessel. While this reaction can be run under solvent-free conditions, the use of a polar solvent like ethanol aids in microwave energy absorption and creates a homogenous reaction mixture.[14]
-
Microwave Irradiation: Seal the vessel and place it in the cavity of the microwave synthesizer. Irradiate the mixture at 120°C for 5-10 minutes, with a power setting of approximately 150 W. Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of hexane:ethyl acetate (7:3).
-
Product Isolation: Upon completion, cool the reaction vessel to room temperature. The product typically precipitates out of the solution as a pale yellow solid. If precipitation is slow, the vessel can be cooled further in an ice bath.
-
Crude Filtration: Collect the crude solid by vacuum filtration through a Büchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Purification by Recrystallization: Transfer the crude solid to an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. Slowly add deionized water dropwise until the solution becomes faintly turbid. Allow the solution to cool slowly to room temperature and then place it in an ice bath for 30 minutes to maximize crystal formation.
-
Final Collection: Collect the purified, crystalline product by vacuum filtration, wash with a cold ethanol/water (1:1) mixture, and dry under vacuum to a constant weight.
Synthesis and Purification Workflow
Caption: Workflow for the microwave-assisted synthesis of the target compound.
Structural Elucidation and Characterization
Unequivocal confirmation of the synthesized molecule's identity and purity is paramount. A multi-technique analytical approach is employed, leveraging spectroscopy and spectrometry to probe the compound's molecular structure.
Spectroscopic & Spectrometric Analysis
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¹H NMR (Proton Nuclear Magnetic Resonance): In a solvent like DMSO-d₆, the proton spectrum reveals the key structural features. A broad singlet, typically downfield (>12 ppm), corresponds to the acidic N-H proton of the imidazole ring. The aromatic region (approx. 7.0-8.0 ppm) will show distinct patterns for the four protons on the benzimidazole core and a characteristic AA'BB' system for the para-substituted phenyl ring. A sharp, high-intensity singlet around 3.0 ppm, integrating to six protons, confirms the presence of the two equivalent methyl groups of the N,N-dimethylamino moiety.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum provides a carbon count and information about the chemical environment of each carbon atom. It will display signals for the aromatic carbons in the downfield region and a characteristic signal for the methyl carbons of the dimethylamino group in the upfield region (~40 ppm).
-
FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum provides evidence of key functional groups. A broad absorption band in the 3100-3400 cm⁻¹ region is characteristic of the N-H bond stretching. Sharp peaks around 3000 cm⁻¹ correspond to aromatic C-H stretching, while strong absorptions in the 1500-1620 cm⁻¹ range are indicative of C=N and C=C bond stretching within the fused aromatic system.
-
UV-Vis (Ultraviolet-Visible Spectroscopy): This molecule possesses an extended π-conjugated system and a strong intramolecular donor-acceptor character, making it highly chromophoric. The UV-Vis spectrum, typically run in a solvent like methanol or DMSO, will show intense absorption bands (λ_max) in the UV-A or near-visible region, corresponding to π → π* electronic transitions.[19][20]
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MS (Mass Spectrometry): Electrospray ionization (ESI) or another soft ionization technique will confirm the molecular weight of the compound. The mass spectrum should show a prominent molecular ion peak [M+H]⁺ at m/z 238, corresponding to the protonated form of the molecule with the formula C₁₅H₁₅N₃ (MW = 237.30 g/mol ).[21][22]
Summary of Characterization Data
| Technique | Parameter | Expected Observation |
| ¹H NMR | Chemical Shift (δ) | ~12.5 (s, 1H, N-H), 7.0-8.0 (m, 8H, Ar-H), ~3.0 (s, 6H, N(CH₃)₂) |
| ¹³C NMR | Chemical Shift (δ) | ~152 (C=N), 110-150 (Ar-C), ~40 (N-CH₃) |
| FT-IR | Wavenumber (cm⁻¹) | 3100-3400 (N-H stretch), ~3000 (Ar C-H stretch), 1500-1620 (C=N, C=C) |
| UV-Vis | λ_max (nm) | ~350-380 nm (major π → π* transition) |
| MS (ESI+) | m/z | 238.1 [M+H]⁺ |
Analytical Characterization Workflow
Caption: Analytical workflow for the structural verification of the product.
Potential Applications and Scientific Significance
The unique electronic structure of 2-(p-N,N-Dimethylaminophenyl)-1H-benzoimidazole makes it a versatile molecule with potential applications spanning multiple scientific domains.
-
Medicinal Chemistry & Drug Development: As a member of the 2-arylbenzimidazole class, this compound is a candidate for screening against a variety of therapeutic targets.[23][24] The benzimidazole core is a known pharmacophore for anticancer, antimicrobial, and antiviral agents.[24][25][26][27] For instance, a related substituted 2-arylbenzimidazole was identified as an inhibitor of HIV-1 replication by targeting the viral capsid protein, highlighting the potential of this scaffold in developing novel therapeutics.[28]
-
Materials Science & Molecular Probes: The strong intramolecular charge transfer (ICT) character, derived from the electron-donating dimethylamino group and the electron-accepting benzimidazole system, gives rise to interesting photophysical properties.[9][11] The molecule is highly fluorescent, and its emission properties can be sensitive to the polarity of its environment. This solvatochromism makes it a potential candidate for use as a fluorescent probe to study biological microenvironments or as a component in organic light-emitting diodes (OLEDs) and other optoelectronic materials.[10]
-
Chemical Synthesis: This compound also serves as a valuable intermediate for further functionalization, allowing for the synthesis of more complex, biologically active molecules or advanced materials.
Domain of Applications
Caption: Potential application pathways for the title benzimidazole derivative.
Conclusion
This guide has outlined a robust and efficient microwave-assisted synthesis for 2-(p-N,N-Dimethylaminophenyl)-1H-benzoimidazole, a molecule of significant scientific interest. The detailed characterization workflow, employing a suite of modern analytical techniques, provides a clear protocol for researchers to confirm the structural integrity and purity of the compound. The promising photophysical properties, combined with the well-established biological relevance of the 2-arylbenzimidazole scaffold, position this compound as a valuable platform for future research in drug discovery, materials science, and synthetic chemistry.
References
-
A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. MDPI. [Link]
-
Review of synthesis process of benzimidazole-heterocycle hybrid compounds. Taylor & Francis Online. [Link]
-
SYNTHESIS OF BENZIMIDAZOLE DERIVATIVES: A BRIEF REVIEW. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
A Review on Synthesis and Characterisation of Benzimidazole. International Journal of Advanced Research in Science, Communication and Technology. [Link]
-
A Review on Modern Approaches to Benzimidazole Synthesis. PubMed. [Link]
-
Highly Efficient Chemoselective Synthesis of 2-Aryl-1-arylmethyl-1H-Benzimidazoles by Using TiCp2Cl2 Catalyst. Oriental Journal of Chemistry. [Link]
-
Microwave-assisted One-Pot Synthesis of 2-Aryl (1H) Benzimidazoles without Catalyst. ResearchGate. [Link]
-
Chemo selective one-pot synthesis of 2-aryl-1-arylmethyl-1H-benzimidazoles using Amberlite IR-120. Arabian Journal of Chemistry. [Link]
-
One Pot Microwave Promoted Synthesis of 2-Aryl-1H-Benzimidazoles Using Sodium Hydrogen Sulfite. ResearchGate. [Link]
-
Synthesis and Medicinal Applications of Benzimidazoles: An Overview. ResearchGate. [Link]
-
Synthesis and Medicinal Applications of Benzimidazoles: An Overview. Current Organic Synthesis. [Link]
-
Microwave assisted, one-pot synthesis of 5-nitro- 2-aryl substituted-1H-benzimidazole libraries: Screening in vitro for antimicrobial activity. Taylor & Francis Online. [Link]
-
Synthesis and Medicinal Applications of Benzimidazoles: An Overview. Bentham Science. [Link]
-
Synthetic Approaches to 2-Arylbenzimidazoles: A Review. ResearchGate. [Link]
-
Design, Synthesis, and Anti-tumor Activity of Novel 2-Aryl Benzimidazole Compounds. Anticancer Agents in Medicinal Chemistry. [Link]
-
The reaction of o-phenylenediamine with ethoxymethylene compounds and aromatic aldehydes. ResearchGate. [Link]
-
Synthesis and Antimicrobial Activity of Some New Benzimidazole Derivatives. MDPI. [Link]
-
2-(4-Dimethylamino-phenyl)-1h-benzoimidazol-5-yl-amine. PubChem. [Link]
-
The condensation of o-phenylenediamine with ketones in the presence of silver nitrate. ScienceDirect. [Link]
-
Reaction of o-phenylenediamine with aldehydes. ResearchGate. [Link]
-
Review Article Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. ResearchGate. [Link]
-
A Comprehensive Mechanistic Antibacterial and Antibiofilm Study of Potential Bioactive ((BpA) 2 bp)Cu/Zn Complexes via Bactericidal Mechanisms against Escherichia coli. MDPI. [Link]
-
Concise synthesis of N-thiomethyl benzoimidazoles through base-promoted sequential multicomponent assembly. National Institutes of Health. [Link]
-
Identification of 2-(4-N,N-Dimethylaminophenyl)-5-methyl-1-phenethyl-1H-benzimidazole targeting HIV-1 CA capsid protein and inhibiting HIV-1 replication in cellulo. National Institutes of Health. [Link]
-
Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Beilstein Journal of Organic Chemistry. [Link]
-
New 2-(2,4-Dihydroxyphenyl)benzimidazolines. MDPI. [Link]
-
Twisted Intramolecular Charge Transfer Emission of 2-(4'-N,N-dimethylaminophenyl)benzimidazole in Micelles. PubMed. [Link]
-
Highly fluorescent N,N-dimethylaminophenylethynylarenes: synthesis, photophysical properties, and electrochemiluminescence. PubMed. [Link]
-
UV-Visible, IR, and 1 NMR spectral data of compounds. ResearchGate. [Link]
-
Investigation on Optical and Biological Properties of 2‐(4‐Dimethylaminophenyl)benzothiazole Based Cycloplatinated Complexes. PubMed Central. [Link]
-
Condensation of p-N,N-dimethylamino- benzaldehyde with Meldrum's acid in different solvents. ResearchGate. [Link]
-
Photophysical study of 2-(4'-N,N-dimethylaminophenyl)oxazolo[4,5-b]pyridine in different solvents and at various pH. PubMed. [Link]
-
Assertion pN N dimethylaminobenzaldehyde undergoes class 11 chemistry CBSE. Vedantu. [Link]
-
[Antibacterial and antifungal compounds. V. Synthesis and antimicrobial activity of N-(2-arylethylaminophenyl)-1H-pyrryl-1-amine and 1-(1H-pyrrol-1-yl)-2-arylmethylbenzimidazole)]. PubMed. [Link]
-
Synthesis, Computational, FT- IR, NMR and UV-Vis Spectral Studies of Bioactive 2-(4-fluorophenyl). Journal of Molecular Structure. [Link]
-
Antimicrobial Peptides Act-6 and Act 8-20 Derived from Scarabaeidae Cecropins Exhibit Differential Antifungal Activity. MDPI. [Link]
-
Photophysical Properties and Protein Binding Studies of Piperazine-Substituted Anthracene-BODIPY Dyads for Antimicrobial Photodynamic Therapy. MDPI. [Link]
-
Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine. PubMed Central. [Link]
-
H-1, C-13 and P-31-NMR, UV-visible and variable temperature FT-IR spectral analyses for the reaction products of p-dimethylaminocinam- and p-hydroxybenz-aldehydes with hexachlorocyclotriphosphazene. ResearchGate. [Link]
-
Spectroscopic Study of the Molecular Structure of the New Hybrid with a Potential Two-Way Antibacterial Effect. MDPI. [Link]
-
Photophysical Properties of DASPMI as Revealed by Spectrally Resolved Fluorescence Decays. ResearchGate. [Link]
-
a) UV–vis spectra of DMAB, PAA and DMABPAA. b) UV–vis spectra of DMAB, PNA and DMABPNA. ResearchGate. [Link]
Sources
- 1. ijarsct.co.in [ijarsct.co.in]
- 2. A Review on Modern Approaches to Benzimidazole Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benthamdirect.com [benthamdirect.com]
- 5. eurekaselect.com [eurekaselect.com]
- 6. mdpi.com [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. rjlbpcs.com [rjlbpcs.com]
- 9. Twisted Intramolecular Charge Transfer Emission of 2-(4'-N,N-dimethylaminophenyl)benzimidazole in Micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Highly fluorescent N,N-dimethylaminophenylethynylarenes: synthesis, photophysical properties, and electrochemiluminescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Investigation on Optical and Biological Properties of 2‐(4‐Dimethylaminophenyl)benzothiazole Based Cycloplatinated Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Photophysical study of 2-(4'-N,N-dimethylaminophenyl)oxazolo[4,5-b]pyridine in different solvents and at various pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Highly Efficient Chemoselective Synthesis of 2-Aryl-1-arylmethyl-1H-Benzimidazoles by Using TiCp2Cl2 Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. tandfonline.com [tandfonline.com]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. 2-(P-N,N-DIMETHYLAMINOPHENYL)-1H-BENZOIMIDAZOLE price,buy 2-(P-N,N-DIMETHYLAMINOPHENYL)-1H-BENZOIMIDAZOLE - chemicalbook [m.chemicalbook.com]
- 22. 2-(P-N,N-DIMETHYLAMINOPHENYL)-1H-BENZOIMIDAZOLE | 2562-71-2 [amp.chemicalbook.com]
- 23. researchgate.net [researchgate.net]
- 24. Design, Synthesis, and Anti-tumor Activity of Novel 2-Aryl Benzimidazole Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. mdpi.com [mdpi.com]
- 27. [Antibacterial and antifungal compounds. V. Synthesis and antimicrobial activity of N-(2-arylethylaminophenyl)-1H-pyrryl-1-amine and 1-(1H-pyrrol-1-yl)-2-arylmethylbenzimidazole)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Identification of 2-(4-N,N-Dimethylaminophenyl)-5-methyl-1-phenethyl-1H-benzimidazole targeting HIV-1 CA capsid protein and inhibiting HIV-1 replication in cellulo - PMC [pmc.ncbi.nlm.nih.gov]
